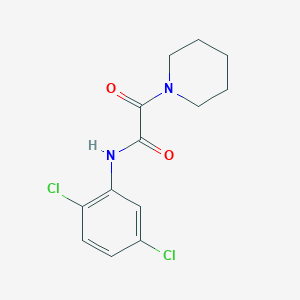

![molecular formula C28H28N4O3S B4558635 methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)

methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of pyrazolo[3,4-b]pyridine and cyclohepta[b]thiophene frameworks. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with phenylisocyanate and carbon disulfide under certain conditions can lead to derivatives with complex heterocyclic structures (Youssef et al., 2005). These methodologies highlight the versatility of heterocyclic chemistry in constructing densely functionalized and structurally diverse compounds.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the precise arrangement of atoms within these compounds. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated using single-crystal X-ray diffraction, revealing the coplanar arrangement of pyrazole, pyridine, and pyran rings (Ganapathy et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, reflecting their rich chemical reactivity. For instance, the use of ultrasound-promoted conditions facilitates the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing an efficient method to access complex heterocycles (Nikpassand et al., 2010).

Applications De Recherche Scientifique

Michael Addition Reactions

Michael addition reactions play a crucial role in synthesizing heterocyclic compounds, which are fundamental in developing pharmaceuticals and materials science. For instance, the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans via Michael addition highlights the potential for creating diverse heterocyclic structures with biological activity (Bakhouch et al., 2015). This methodology could be applicable for derivatives of the specified compound, suggesting its utility in drug discovery and material science.

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained tryptophan derivatives provides insights into the structural modification of amino acids for studying peptide and protein structures (Horwell et al., 1994). By limiting the conformational flexibility of amino acid side chains, researchers can elucidate the role of conformation in biological activity and stability, indicating the potential application of the specified compound in designing novel peptides or peptoids with enhanced properties.

Novel Heterocyclic Systems

The development of new heterocyclic systems, such as the reaction leading to pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives (Volovenko et al., 1983), showcases the vast potential of heterocyclic chemistry in discovering new molecules with unique properties. These findings suggest that derivatives of the specified compound could be explored for creating novel materials or pharmaceuticals with specific functionalities.

Synthesis and Biological Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds derived from similar core structures has shown significant antitumor activity (Shams et al., 2010). This indicates the potential of the specified compound and its derivatives in medicinal chemistry, particularly in developing new anticancer agents.

Advanced Synthetic Techniques

Advanced synthetic techniques, such as ultrasound-promoted synthesis, have been applied to synthesize fused polycyclic compounds, offering a rapid and efficient method for creating complex molecules (Nikpassand et al., 2010). This suggests that similar techniques could be employed in the synthesis of the specified compound, enhancing the efficiency and feasibility of its production for research purposes.

Propriétés

IUPAC Name |

methyl 2-[(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S/c1-16-23-20(15-21(17-13-14-17)29-25(23)32(31-16)18-9-5-3-6-10-18)26(33)30-27-24(28(34)35-2)19-11-7-4-8-12-22(19)36-27/h3,5-6,9-10,15,17H,4,7-8,11-14H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUANWRVAPSKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4558556.png)

![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)

![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)

![3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4558612.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4558623.png)

![2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)

![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)